molecular formula C12H8N2O B184921 Benzoxazole, 2-(4-pyridyl)- CAS No. 2295-47-8

Benzoxazole, 2-(4-pyridyl)-

Cat. No. B184921
CAS RN: 2295-47-8
M. Wt: 196.2 g/mol
InChI Key: NSTYHODPDRPTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoxazole, 2-(4-pyridyl)- is a heterocyclic compound that consists of a benzene ring fused with an oxazole ring and a pyridine ring. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Benzoxazole, 2-(4-pyridyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
Benzoxazole, 2-(4-pyridyl)- has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of the immune system. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using Benzoxazole, 2-(4-pyridyl)- in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different experimental conditions.

Future Directions

There are many potential future directions for the use of Benzoxazole, 2-(4-pyridyl)- in scientific research. One area of interest is the development of new drug candidates based on its structure and properties. Another area of interest is the use of Benzoxazole, 2-(4-pyridyl)- as a probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of science.
In conclusion, Benzoxazole, 2-(4-pyridyl)- is a unique compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.

Scientific Research Applications

Benzoxazole, 2-(4-pyridyl)- has been used in scientific research for various applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a potential drug candidate for the treatment of cancer and other diseases.

properties

CAS RN

2295-47-8

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C12H8N2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H

InChI Key

NSTYHODPDRPTRO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=NC=C3

Other CAS RN

2295-47-8

synonyms

2-(pyridin-4-yl)-1,3-benzoxazole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 mg portion of pyridine-4-aldehyde was dissolved in 15 ml of acetic acid, and the solution was mixed with 509 mg of o-aminophenol and stirred with heating at 100° C. for 6 hours. The solvent was concentrated under a reduced pressure, and the residual oily matter was mixed with saturated sodium bicarbonate aqueous solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried with magnesium sulfate, and then the solvent was evaporated under a reduced pressure. Thereafter, the thus obtained mixture was purified by a silica gel column chromatography (ethyl acetate:hexane=1:1) to obtain the title compound (90 mg) in light yellow color.
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15 mL
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509 mg
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Synthesis routes and methods II

Procedure details

A mixture of 2-aminophenol (10.9 g, 100 mmol), isonicotinic acid (12.3 g, 100 mmol) and boric acid (6.1 g, 100 mmol) in xylene (500 ml) was heated at reflux, under a nitrogen atmosphere, for 17 hours. The mixture was cooled to room temperature and the orange suspension partitioned between sodium hydroxide solution (4N, 500 ml) and ethyl acetate (500 ml), the phases were separated and the organic layer washed with sodium hydroxide solution (2N, 2×300 ml), water (100 ml) and brine (100 ml).
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10.9 g
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12.3 g
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6.1 g
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reactant
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500 mL
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solvent
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